molecular formula C7H10N2O2 B058190 N,N'-Methylenebisacrylamide CAS No. 110-26-9

N,N'-Methylenebisacrylamide

Cat. No. B058190
Key on ui cas rn: 110-26-9
M. Wt: 154.17 g/mol
InChI Key: ZIUHHBKFKCYYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06969750B2

Procedure details

In a 500 ml four-necked flask equipped with a stirrer, a thermometer, a reflux condenser, a dropping funnel and a nitrogen gas introducing device, 5 g of polysuccinimide obtained in Synthetic Example 2 and 10 g of DMF were charged and dissolved at about 60° C., and then 0.25 g of 2-methacryloyloxyethyl isocyanate was added. As a result, heat was generated. After the reaction was continued for 30 minutes, the temperature in the system was reduced to about 35° C., 1 g of a pregelatinized starch was charged. After the atmosphere in the four-necked flask was replaced by a nitrogen gas, 7.5 mg of 2,2-azobisaminodipropane dihydrochloride, 5 mg of ascorbic acid and 57 mg of an aqueous hydrogen peroxide (35%) solution were respectively dissolved in 1 g of ion exchange water. The resulting solutions were added to the above aqueous solution, and then the mixture was heated to about 60° C. and maintained for three hours ((1) first step). To the polymer obtained by this step, 25 g of acrylic acid and 25 mg of N,N′-methylenebisacrylamide were added. After the atmosphere in the four-necked flask was replaced by a nitrogen gas, 7.5 g of 2,2-azobisaminodipropane dihydrochloride, 5 mg of ascorbic acid and 57 mg of an aqueous hydrogen peroxide (35%) solution were respectively dissolved again in 1 g of ion exchange water. The resulting solutions were added to the above aqueous solution in this sequence, and then the mixture was heated again to about 60° C. and maintained at the same temperature for three hours ((1) second step). 1.2 g of hexamethylenediamine was dissolved in 20 g of ion exchange water and the resulting solution was added to the above aqueous solution, and then the reaction was conducted. Furthermore, 10.4 g of sodium hydroxide was dissolved in 30 g of ion exchange water and the resulting solution was added, thereby to neutralize carboxyl groups originating in acrylic acid ((1) third step). The resulting gel-like product was dried at 110° C. by a vacuum drier and the resulting dry solid was ground to obtain a water absorbent material of the present invention. The evaluation results of characteristics of the resulting water absorbent material are shown in Table 2.
[Compound]
Name
ion
Quantity
1 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
polysuccinimide
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
starch
Quantity
1 g
Type
reactant
Reaction Step Four
[Compound]
Name
2,2-azobisaminodipropane dihydrochloride
Quantity
7.5 mg
Type
reactant
Reaction Step Five
Quantity
5 mg
Type
reactant
Reaction Step Six
Quantity
57 mg
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
10 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O:6]C[CH2:8][N:9]=[C:10]=[O:11])(=[O:5])[C:2](C)=[CH2:3].O=C1O[C@H:18]([C@H:20]([CH2:22][OH:23])O)C(O)=C1O.OO.C(O)(=O)[CH:27]=[CH2:28].C[N:32](C=O)C>O>[C:1]([OH:6])(=[O:5])[CH:2]=[CH2:3].[CH2:8]([NH:9][C:10](=[O:11])[CH:27]=[CH2:28])[NH:32][C:22](=[O:23])[CH:20]=[CH2:18]

Inputs

Step One
Name
ion
Quantity
1 g
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
polysuccinimide
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN=C=O
Step Four
Name
starch
Quantity
1 g
Type
reactant
Smiles
Step Five
Name
2,2-azobisaminodipropane dihydrochloride
Quantity
7.5 mg
Type
reactant
Smiles
Step Six
Name
Quantity
5 mg
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Seven
Name
Quantity
57 mg
Type
reactant
Smiles
OO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Nine
Name
Quantity
10 g
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml four-necked flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
were charged
DISSOLUTION
Type
DISSOLUTION
Details
dissolved at about 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
As a result, heat
CUSTOM
Type
CUSTOM
Details
was reduced to about 35° C.
ADDITION
Type
ADDITION
Details
The resulting solutions were added to the above aqueous solution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
Name
Type
product
Smiles
C(NC(C=C)=O)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.